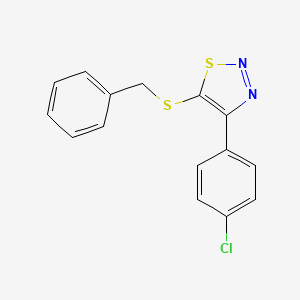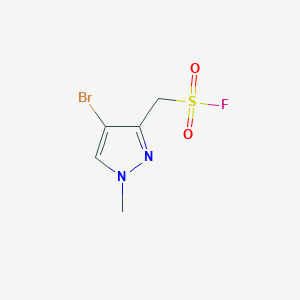
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (5-B-4-CP-1,2,3-TDZ) is a thiadiazole derivative with a benzylsulfanyl substituent on the 5-position and a 4-chlorophenyl substituent on the 4-position. It is a highly versatile compound, with applications in various fields of science, such as organic chemistry, medicinal chemistry, and biochemistry. It is a valuable building block for the synthesis of other compounds and is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The structure of 5-B-4-CP-1,2,3-TDZ is shown in Figure 1 below.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole has been explored for their antimicrobial applications. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Furthermore, a study on sulfur nitrides in organic chemistry highlighted the potential of derivatives for synthesizing new chemical entities for specific applications, though not directly mentioning 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (Mataka et al., 1989).
Antiviral Applications
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives have been synthesized and tested for their antiviral activities. A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral research (Chen et al., 2010).
Corrosion Inhibition
The derivatives of 1,3,4-thiadiazoles, including those structurally related to 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole, have been investigated for their corrosion inhibition properties. Specifically, their efficacy in protecting mild steel in acidic environments has been evaluated through AC impedance studies, suggesting their potential application in materials science (Bentiss et al., 2007).
Electronic and Structural Analysis
Research has also delved into the electronic and structural analysis of 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT) calculations have been used to investigate the electronic properties and structural geometry of these compounds, providing insights into their potential applications in non-linear optics and as materials for specific technological applications (Kerru et al., 2019).
Anticancer Research
In the realm of anticancer research, new derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. These studies are crucial for the development of new therapeutic agents and contribute to the broader field of medicinal chemistry (El-Masry et al., 2022).
Propriétés
IUPAC Name |
5-benzylsulfanyl-4-(4-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLVTAMCWOGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)


![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)

![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)
![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)
![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)
![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)